(2,7-Di-tert-butyl-9,9-dimethyl-9H-thioxanthen-4-yl)diphenylphosphine
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Overview
Description
(2,7-Di-tert-butyl-9,9-dimethyl-9H-thioxanthen-4-yl)diphenylphosphine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a thioxanthene core substituted with tert-butyl and dimethyl groups, along with a diphenylphosphine moiety. Its distinct structure makes it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,7-Di-tert-butyl-9,9-dimethyl-9H-thioxanthen-4-yl)diphenylphosphine typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Thioxanthene Core: The initial step involves the synthesis of the thioxanthene core by reacting 2,7-di-tert-butyl-9,9-dimethylxanthene with sulfur or sulfur-containing reagents under controlled conditions.
Introduction of the Diphenylphosphine Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2,7-Di-tert-butyl-9,9-dimethyl-9H-thioxanthen-4-yl)diphenylphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine using reducing agents such as lithium aluminum hydride.
Substitution: The diphenylphosphine group can participate in substitution reactions with electrophiles, forming new phosphine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides, in the presence of bases such as triethylamine.
Major Products
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphine.
Substitution: Various phosphine derivatives depending on the electrophile used.
Scientific Research Applications
(2,7-Di-tert-butyl-9,9-dimethyl-9H-thioxanthen-4-yl)diphenylphosphine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: Employed in the study of biological systems, particularly in the development of fluorescent probes for imaging and tracking biomolecules.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and as a component in diagnostic assays.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of (2,7-Di-tert-butyl-9,9-dimethyl-9H-thioxanthen-4-yl)diphenylphosphine involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The diphenylphosphine group acts as a strong electron donor, enhancing the reactivity of the metal center.
Comparison with Similar Compounds
Similar Compounds
2,7-Di-tert-butyl-9,9-dimethylxanthene: Lacks the diphenylphosphine group but shares the thioxanthene core.
4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene: Contains bromine substituents instead of the diphenylphosphine group.
2,7-Di-tert-butyl-9,9-dimethylxanthene-4,5-dicarboxylic acid: Features carboxylic acid groups instead of the diphenylphosphine group.
Uniqueness
(2,7-Di-tert-butyl-9,9-dimethyl-9H-thioxanthen-4-yl)diphenylphosphine is unique due to the presence of the diphenylphosphine group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in catalysis and coordination chemistry, where it can form stable complexes with various metal centers, enhancing their catalytic activity.
Properties
Molecular Formula |
C35H39PS |
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Molecular Weight |
522.7 g/mol |
IUPAC Name |
(2,7-ditert-butyl-9,9-dimethylthioxanthen-4-yl)-diphenylphosphane |
InChI |
InChI=1S/C35H39PS/c1-33(2,3)24-19-20-31-28(21-24)35(7,8)29-22-25(34(4,5)6)23-30(32(29)37-31)36(26-15-11-9-12-16-26)27-17-13-10-14-18-27/h9-23H,1-8H3 |
InChI Key |
QHZPNXHGZMYRJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C(C)(C)C)SC3=C1C=C(C=C3P(C4=CC=CC=C4)C5=CC=CC=C5)C(C)(C)C)C |
Origin of Product |
United States |
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